![molecular formula C20H21N3O5S2 B2686227 N-(4-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921995-61-1](/img/structure/B2686227.png)
N-(4-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, also known as MTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTA is a thiazole-based compound with a sulfonamide group and an amide group. It has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Research on similar sulfonamide derivatives, like zinc phthalocyanine compounds substituted with benzenesulfonamide groups, indicates potential applications in photodynamic therapy (PDT) for cancer treatment. These compounds have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimalarial and COVID-19 Applications
Some sulfonamide derivatives have been investigated for their antimalarial activity and potential use as COVID-19 therapeutic agents. These studies involve computational calculations and molecular docking to evaluate the reactivity and efficacy of sulfonamide compounds against various pathogens, demonstrating their versatility in addressing global health challenges (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Activities
Research on benzothiazole and pyridine derivatives incorporating sulfonamide moieties has highlighted their significant antimicrobial and antifungal activities. These compounds have been evaluated against a range of pathogens, indicating their potential as lead compounds for developing new antimicrobial agents (Patel & Agravat, 2007).
Anticancer Properties
Several studies have focused on the synthesis and evaluation of sulfonamide derivatives for their anticancer properties. By incorporating different heterocyclic rings and evaluating these compounds against various cancer cell lines, researchers have identified potential anticancer agents that exhibit low toxicity, making them promising candidates for further development (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition for Therapeutic Applications
Compounds related to N-(4-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide have been investigated for their enzyme inhibitory activities, such as carbonic anhydrase inhibition, which has implications for treating conditions like glaucoma, epilepsy, and certain types of edema. These studies contribute to understanding the compound's mechanism of action and potential therapeutic benefits (Vullo et al., 2004).
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-27-16-5-3-14(4-6-16)12-21-19(24)11-15-13-29-20(22-15)23-30(25,26)18-9-7-17(28-2)8-10-18/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWRPNAACCLGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.